Cas no 71952-99-3 ((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)

(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. Its key advantages include the Fmoc group's orthogonality, enabling selective deprotection under mild basic conditions without affecting other acid-labile protecting groups. The compound's chiral purity (2S-configuration) ensures stereochemical integrity in peptide chain assembly. Its carboxylic acid functionality allows for efficient coupling via standard activation methods, while the acetamido linker provides structural flexibility. This derivative is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies, offering high coupling efficiency and minimal racemization. The product's stability under typical SPPS conditions makes it a reliable building block for complex peptide architectures.
(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid structure
71952-99-3 structure
Product Name:(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid
CAS No:71952-99-3
MF:C20H20N2O5
MW:368.383205413818
CID:5960694
PubChem ID:67114922
Update Time:2025-06-08

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Fmoc-Gly-DL-Ala
    • L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl-
    • EN300-1485624
    • (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
    • SCHEMBL1668211
    • 71952-99-3
    • (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid
    • Inchi: 1S/C20H20N2O5/c1-12(19(24)25)22-18(23)10-21-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t12-/m0/s1
    • InChI Key: KJFLZJBMRFRWIR-LBPRGKRZSA-N
    • SMILES: C(O)(=O)[C@H](C)NC(=O)CNC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

Computed Properties

  • Exact Mass: 368.13722174g/mol
  • Monoisotopic Mass: 368.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.307±0.06 g/cm3(Predicted)
  • Boiling Point: 678.2±45.0 °C(Predicted)
  • pka: 3.48±0.10(Predicted)

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid Pricemore >>

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Additional information on (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid

Comprehensive Overview of (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid (CAS No. 71952-99-3)

The compound (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid, with CAS No. 71952-99-3, is a specialized amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a critical building block for solid-phase peptide synthesis (SPPS). Researchers and biochemists frequently search for Fmoc-protected amino acids due to their stability and compatibility with automated synthesis platforms, aligning with the growing demand for precision in drug development and biotechnology applications.

In recent years, the interest in peptide-based therapeutics has surged, driven by their high specificity and lower toxicity compared to small-molecule drugs. This trend has elevated the importance of compounds like (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid, as they enable the efficient production of complex peptides. Searches for "Fmoc amino acid applications" or "CAS 71952-99-3 uses" often reflect this demand, particularly in fields such as oncology, immunology, and metabolic disorder research.

The Fmoc group in this compound is a cornerstone of modern peptide chemistry, offering reversible protection for the amino group during synthesis. This feature is frequently highlighted in queries like "how to remove Fmoc group" or "Fmoc cleavage conditions," underscoring its practical relevance. Additionally, the stereochemistry denoted by (2S) ensures chiral purity, a critical factor for bioactive peptides, as evidenced by searches for "chiral amino acid derivatives" and "enantiomerically pure peptides."

From a technical perspective, CAS No. 71952-99-3 is often discussed in the context of green chemistry and sustainable synthesis. Researchers are increasingly exploring solvent-free or low-waste methods for peptide coupling, aligning with global sustainability goals. Keywords such as "eco-friendly peptide synthesis" and "green Fmoc chemistry" highlight this intersection of innovation and environmental responsibility.

Quality control and analytical characterization of (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid are also frequent topics, with techniques like HPLC, mass spectrometry, and NMR being essential for verifying purity. Searches for "Fmoc-amino acid analysis" or "CAS 71952-99-3 specifications" reflect the need for reliable standards in research and industrial settings.

In summary, (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid (CAS No. 71952-99-3) is a pivotal tool in peptide science, bridging fundamental research and therapeutic advancements. Its role in SPPS, combined with evolving trends in sustainable chemistry and precision medicine, ensures its continued relevance in scientific and industrial communities worldwide.

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